N,N'-bis(4-fluorobenzyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N,N-BIS(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE: is a synthetic organic compound characterized by the presence of fluorobenzyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups are introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the dicarboxamide by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N,N-BIS(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-BIS(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(4-FLUOROBENZYL)AMINE: Similar in structure but lacks the pyrazole ring and dicarboxamide groups.
N,N-BIS(4-FLUOROBENZYL)PHENYLAMINE: Contains a phenyl ring instead of a pyrazole ring.
Uniqueness
N,N-BIS(4-FLUOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to the combination of its fluorobenzyl groups and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18F2N4O2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-N,5-N-bis[(4-fluorophenyl)methyl]-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H18F2N4O2/c1-26-18(20(28)24-12-14-4-8-16(22)9-5-14)10-17(25-26)19(27)23-11-13-2-6-15(21)7-3-13/h2-10H,11-12H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
HIUFCXOPLOJYOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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